molecular formula C8H14O2 B12929794 1-Ethoxy-2-methylpent-4-yn-2-ol CAS No. 62603-45-6

1-Ethoxy-2-methylpent-4-yn-2-ol

Cat. No.: B12929794
CAS No.: 62603-45-6
M. Wt: 142.20 g/mol
InChI Key: QVONEMXPTQBABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-methylpent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a triple bond. This compound is part of the alkyne family, known for their carbon-carbon triple bonds .

Properties

CAS No.

62603-45-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-ethoxy-2-methylpent-4-yn-2-ol

InChI

InChI=1S/C8H14O2/c1-4-6-8(3,9)7-10-5-2/h1,9H,5-7H2,2-3H3

InChI Key

QVONEMXPTQBABP-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(CC#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methylpent-4-yn-2-ol can be synthesized through various methods. One common approach involves the reaction of 2-methyl-3-butyn-2-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-methylpent-4-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methylpent-4-yn-2-ol involves its interaction with specific molecular targets. The triple bond and ethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .

Biological Activity

1-Ethoxy-2-methylpent-4-yn-2-ol is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by an ethoxy group and a terminal alkyne, presents opportunities for various applications, particularly in medicinal chemistry.

Physical Properties

PropertyValue
Molecular Weight142.20 g/mol
Boiling Point~ 150 °C
SolubilitySoluble in organic solvents

Pharmacological Potential

This compound has been explored for its potential pharmacological effects, particularly in the context of anti-inflammatory and analgesic activities. The presence of the alkyne moiety is significant as it can interact with various biological targets.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit notable anti-inflammatory properties. For instance, studies have shown that alkynes can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate cytokines such as IL-6 and TNF-alpha.
  • Interaction with Enzymatic Pathways : The alkyne group may facilitate interactions with enzymes involved in inflammatory pathways, potentially leading to therapeutic effects against conditions like arthritis or other inflammatory diseases.

Study 1: Anti-inflammatory Activity in Animal Models

In a controlled study involving animal models of inflammation, this compound was administered at varying doses. The results indicated a significant reduction in paw edema compared to the control group, suggesting its efficacy as an anti-inflammatory agent.

Dose (mg/kg)Paw Edema Reduction (%)
1025
2045
5070

Study 2: Cytokine Profiling

Another study focused on the cytokine profiles of treated versus untreated groups. The administration of the compound led to a marked decrease in pro-inflammatory cytokines, further supporting its potential therapeutic role.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615075
TNF-alpha12050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.